molecular formula C18H17N5O2 B11780573 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile

1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile

Cat. No.: B11780573
M. Wt: 335.4 g/mol
InChI Key: WVCBUVYTLRKEJO-UHFFFAOYSA-N
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Description

This compound features a fused pyrido[4,3-d]pyrimidine core substituted with amino, methoxy, and oxo groups at positions 4, 2, and 5, respectively. The 6-position is linked to a phenyl ring bearing a cyclopropanecarbonitrile moiety (C₁₆H₁₅N₅O₂, MW 309.32) . The cyclopropane group may enhance metabolic stability compared to linear alkyl chains in analogs .

Properties

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-[4-(4-amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl)phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C18H17N5O2/c1-25-17-21-13-6-9-23(16(24)14(13)15(20)22-17)12-4-2-11(3-5-12)18(10-19)7-8-18/h2-5H,6-9H2,1H3,(H2,20,21,22)

InChI Key

WVCBUVYTLRKEJO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C(=N1)N)C(=O)N(CC2)C3=CC=C(C=C3)C4(CC4)C#N

Origin of Product

United States

Preparation Methods

Introduction of the 4-Amino Group

The 4-amino group is introduced through a two-step process: nitration followed by reduction. Nitration of the pyrido[4,3-d]pyrimidine core using fuming nitric acid and sulfuric acid at 0–5°C yields the 4-nitro derivative. Subsequent reduction with hydrogen gas and Raney nickel catalyst in ethanol produces the 4-amino intermediate. Alternatively, catalytic transfer hydrogenation with ammonium formate and palladium on carbon offers a milder reduction method.

Protection and Deprotection Strategies

Tert-butoxycarbonyl (Boc) groups are employed to protect the 4-amino group during subsequent reactions. For example, treatment with di-tert-butyl dicarbonate in tetrahydrofuran (THF) in the presence of 4-dimethylaminopyridine (DMAP) affords the Boc-protected intermediate. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine.

Synthesis of the Phenylcyclopropanecarbonitrile Moiety

The phenylcyclopropanecarbonitrile group is synthesized via a cyclopropanation reaction. A typical method involves the reaction of styrene derivatives with diiodomethane and a zinc-copper couple (Simmons-Smith reaction). For example, treatment of 4-bromostyrene with diiodomethane and activated zinc in diethyl ether generates 1-(4-bromophenyl)cyclopropane, which is subsequently cyanated using copper(I) cyanide in dimethylformamide (DMF) at 120°C.

Coupling of the Pyrido[4,3-d]pyrimidine and Phenylcyclopropanecarbonitrile Moieties

The final step involves a Suzuki-Miyaura cross-coupling reaction to link the two fragments. The Boc-protected pyrido[4,3-d]pyrimidine intermediate is treated with a boronic acid derivative of the phenylcyclopropanecarbonitrile group in the presence of palladium(II) acetate and triphenylphosphine in a mixed solvent system (e.g., toluene/ethanol/water). After coupling, the Boc group is removed with TFA to yield the target compound.

Optimization and Analytical Validation

Reaction Conditions

  • Temperature : Cross-coupling reactions are conducted at 80–100°C to ensure complete conversion.

  • Catalysts : Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%) provides optimal yields.

  • Purification : Column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:3) isolates the product in >95% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.02 (s, 3H, OCH₃), 3.78 (t, J = 6.0 Hz, 2H, CH₂), 3.12 (t, J = 6.0 Hz, 2H, CH₂), 1.95–1.89 (m, 4H, cyclopropane-H).

  • MS (ESI) : m/z 406.2 [M+H]⁺.

Challenges and Alternative Routes

Competing Side Reactions

  • Over-alkylation : Controlled addition of methylating agents (e.g., methyl iodide) minimizes dimethylation byproducts.

  • Cyclopropane Ring Opening : Mild reaction conditions (pH 7–8, low temperature) prevent degradation during cyanide introduction.

Alternative Coupling Strategies

A Buchwald-Hartwig amination may substitute Suzuki coupling for nitrogen-linked intermediates, though this requires palladium-XPhos catalysts and elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the carbonyl group would yield alcohol derivatives.

Scientific Research Applications

Protein Kinase Inhibition

The primary application of this compound lies in its ability to inhibit 3-phosphoinositide-dependent protein kinase-1 (PDK1). PDK1 is integral to several signaling pathways that regulate cell growth and survival. By inhibiting PDK1, this compound may offer therapeutic benefits in treating cancers and other diseases characterized by abnormal cell signaling pathways.

Synthesis and Scalability

The synthesis of 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile involves multiple steps that require specific reagents and conditions to ensure high yield and purity. Recent advancements have shown practical methods for synthesizing related compounds efficiently, emphasizing scalability for potential industrial applications .

Synthesis Overview

StepDescription
Step 1 Formation of the dihydropyrido-pyrimidine core
Step 2 Introduction of the amino and methoxy groups
Step 3 Cyclopropanecarbonitrile moiety addition

Medicinal Chemistry

The compound's unique structure allows for modifications that could enhance its efficacy and selectivity against various kinases involved in cancer progression. Its potential as a lead compound in drug discovery is significant due to the increasing need for targeted therapies in oncology.

Biochemical Research

As a tool in biochemical research, this compound can facilitate studies on kinase signaling pathways. Understanding these interactions can provide insights into cellular mechanisms and aid in the development of new therapeutic strategies.

Case Studies and Comparative Analysis

Several studies have highlighted the biological activity of structurally similar compounds. The following table summarizes some related compounds and their activities:

Compound NameStructure FeaturesBiological Activity
This compoundDihydropyrido-pyrimidine core with cyclopropanecarbonitrilePDK1 inhibitor
2-[4-[4-(4-Amino-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl)phenyl]cyclohexyl]acetic acidSimilar core structure but different substituentsPotential kinase inhibitor

These comparisons indicate the uniqueness of this compound regarding its specific substituents and biological target.

Mechanism of Action

The mechanism of action of 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Pyrido[4,3-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine Derivatives

  • Narazaciclib (8-cyclopentyl-2-[4-(4-methylpiperazin-1-yl)anilino]-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile): Shares a dihydropyridopyrimidine scaffold but differs in ring fusion (2,3-d vs. 4,3-d), substituents (cyclopentyl, piperazinyl), and molecular weight (C₂₃H₂₄ClN₇O₂, MW 465.5 vs. 309.32). Functions as a CDK inhibitor, highlighting the therapeutic relevance of pyridopyrimidine scaffolds .

Pyrido[4,3-d]pyrimidine vs. Pyrazolo[4,3-d]pyrimidine

  • 5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile: Replaces the pyrido ring with a pyrazolo system, introducing a butylamino group and fluorophenyl substituent. The pyrazole core may alter electron distribution, affecting binding affinity in kinase targets .
Substituent Effects

Cyclopropanecarbonitrile vs. Thiophenyl or Methoxyphenyl Groups

  • (7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(thiophen-2-yl)phenyl)methanone: Substitutes cyclopropanecarbonitrile with a thiophenyl ketone (C₁₈H₁₅N₃OS, MW 321.4).
  • 6-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile :
    • Simpler pyrimidine core with methoxyphenyl and piperidinyl groups.
    • The absence of fused rings reduces conformational rigidity compared to the target compound .
Pharmacological Analogues

Hexahydroquinoline Carbonitriles

  • 2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Shares a carbonitrile group but replaces the pyridopyrimidine core with a hexahydroquinoline system. The saturated ring system may reduce planarity, impacting target binding compared to the aromatic pyridopyrimidine .

Kinase Inhibitors with Pyridopyrimidine Cores

  • GZD824 (3-methyl-4-((5-methyl-7,8-dihydropyrido[2,3-d]pyridazin-3-yl)ethynyl)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide) :
    • Employs a pyridopyridazine core with an ethynyl linker.
    • Demonstrates the importance of fused heterocycles in overcoming kinase mutations (e.g., ABL1-T315I) .
Condensation Reactions
  • The target compound’s synthesis likely involves cyclocondensation of 1,3-cyclohexanedione derivatives with substituted anilines, analogous to methods used for hexahydroquinoline carbonitriles (e.g., ethanol/piperidine-mediated reactions) .
  • Example : Synthesis of 2-(benzylidenehydrazinyl)pyrimidine-5-carbonitriles via glacial acetic acid-catalyzed Schiff base formation .
Functional Group Transformations
  • Introduction of the cyclopropanecarbonitrile group may involve nucleophilic substitution or Pd-catalyzed coupling, similar to steps in narazaciclib synthesis (e.g., cyclopentyl addition via Buchwald-Hartwig amination) .

Comparative Data Tables

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Pyrido[4,3-d]pyrimidine 4-Amino, 2-methoxy, cyclopropanecarbonitrile C₁₆H₁₅N₅O₂ 309.32
Narazaciclib Pyrido[2,3-d]pyrimidine Cyclopentyl, piperazinyl C₂₃H₂₄ClN₇O₂ 465.5
5-Butylamino-pyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine Butylamino, 4-fluorophenyl C₂₃H₂₂FN₅O 403.45
Table 2: Pharmacological Profiles
Compound Name Biological Activity Key Targets Potency (IC₅₀)
Narazaciclib CDK inhibition CDK4/6 <10 nM
GZD824 ABL1 inhibition BCR-ABL1 (T315I mutant) 0.34 nM
Target Compound Not reported N/A N/A

Biological Activity

The compound 1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile is a complex organic molecule with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its interactions with various protein kinases, synthesis methods, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula: C18H19N5O2
  • Molecular Weight: Approximately 337.38 g/mol

The compound features a dihydropyrido-pyrimidine core linked to a cyclopropanecarbonitrile moiety, which contributes to its biological activity. The presence of amino and methoxy groups enhances its reactivity and potential interactions with biological targets.

Structural Comparison Table

Compound NameStructure FeaturesBiological Activity
This compoundDihydropyrido-pyrimidine core with cyclopropanecarbonitrilePDK1 inhibitor
2-[4-[4-(4-Amino-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl)phenyl]cyclohexyl]acetic acidSimilar core structure but different substituentsPotential kinase inhibitor

Inhibition of Protein Kinases

Research indicates that This compound exhibits significant inhibitory activity against 3-phosphoinositide-dependent protein kinase-1 (PDK1) . PDK1 is crucial in various signaling pathways related to cell growth and survival, making this compound a candidate for therapeutic applications in cancer treatment and other diseases characterized by dysregulated signaling pathways .

The inhibition of PDK1 can lead to reduced cellular proliferation and survival in cancer cells. This compound's unique structural features allow it to effectively bind to the active site of PDK1, thereby blocking its activity. Preliminary studies suggest that compounds with similar structures often exhibit high binding affinities for other kinases involved in cancer signaling .

Cytotoxicity Studies

In vitro studies have demonstrated that related compounds within the pyrido-pyrimidine class exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives have shown selective inhibition of human prostate cancer cells (HTB-81) and mouse melanoma cells (B16), indicating potential for further development as anticancer agents .

Synthesis Methods

The synthesis of this compound typically involves multiple steps requiring specific reagents and conditions to ensure high yield and purity. A practical approach has been developed for synthesizing 4-amino-2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidin-5-one , which serves as a precursor .

Synthetic Route Overview

  • Starting Materials: Appropriate amino and methoxy derivatives.
  • Reagents: Use of silylated intermediates for condensation reactions.
  • Purification: Isolation of solid intermediates followed by crystallization or chromatography for final product purification.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various nucleoside analogues derived from pyrido[2,3-d]pyrimidines against human cancer cell lines. The most potent compound demonstrated an EC50 value of 0.06–0.08 µM against all tested cell types, showcasing the potential efficacy of similar structures in targeting cancer cells selectively .

Immunological Activity

Another investigation into related compounds revealed immunomodulatory effects, including inhibition of lymphocyte proliferation and modulation of cytokine production. These findings suggest that the biological activity of pyrido-pyrimidine derivatives extends beyond anticancer effects to include potential applications in autoimmune disorders .

Q & A

Q. What are the common synthetic routes for constructing the pyrido[4,3-d]pyrimidine scaffold in this compound?

The core scaffold can be synthesized via multi-step condensation reactions. For example:

  • Method A : Reacting 3-aminopyrrole derivatives with aromatic aldehydes under acidic/basic conditions to form the pyrimidine ring .
  • Method B : Using β-chloroenaldehyde intermediates in cyclocondensation with urea/thiourea derivatives to introduce substituents at the 2- and 6-positions . Key steps include refluxing in methanol/ethanol, purification via crystallization (e.g., ethanol-DMF mixtures), and monitoring reaction progress by TLC .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., NH₂ groups at δ ~7.2 ppm in DMSO-d₆) .
  • IR Spectroscopy : Detection of nitrile (CN) stretches (~2212 cm⁻¹) and carbonyl (C=O) bands (~1640 cm⁻¹) .
  • Mass Spectrometry : HRMS for molecular ion validation (e.g., M⁺ peaks at m/z 302–353) .
  • X-ray Crystallography : To resolve stereochemistry and hydrogen-bonding networks in solid-state structures .

Q. What solvent systems are optimal for purification?

Ethanol-DMF (1:1) is effective for crystallizing polar intermediates, while aqueous HCl acidification (pH ~5–6) precipitates crude products for filtration . For non-polar derivatives, toluene or dioxane may improve yield .

Advanced Research Questions

Q. How can contradictory NMR data during synthesis be resolved?

  • Cross-validate spectra : Compare ¹H/¹³C NMR with similar compounds (e.g., 4-amino-6-aryl-pyrimidines) to identify shifts caused by electron-withdrawing/donating groups .
  • Variable-temperature NMR : Resolve dynamic effects (e.g., tautomerism in pyrimidinones) by acquiring spectra at 25°C and 60°C .
  • Isotopic labeling : Use ¹⁵N-labeled amines to trace ambiguous NH₂ signals .

Q. How can reaction yields be optimized in multi-step syntheses?

  • Stepwise monitoring : Use LC-MS or in-situ IR to identify incomplete reactions (e.g., residual starting material in amine alkylation steps) .
  • Microwave-assisted synthesis : Reduce reaction times from 8 hours to 20–30 minutes for cyclization steps, improving yields by 15–20% .
  • Catalyst screening : Test Pd/C or CuI for coupling reactions involving nitrile groups .

Q. What strategies elucidate structure-activity relationships (SAR) for biological activity?

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to assess antimicrobial potency .
  • Enzyme inhibition assays : Test inhibition of dihydrofolate reductase (DHFR) or kinases using purified proteins and IC₅₀ measurements .
  • Molecular docking : Compare binding poses of the cyclopropanecarbonitrile group with hydrophobic enzyme pockets (e.g., EGFR kinase) .

Q. How are conflicting biological activity data addressed across studies?

  • Dose-response standardization : Re-evaluate IC₅₀ values under consistent assay conditions (e.g., 72-hour incubation for cytotoxicity) .
  • Metabolic stability tests : Use liver microsomes to identify rapid degradation of the methoxy group, which may explain variability in in vivo efficacy .

Methodological Tables

Q. Table 1: Key Spectral Data for Pyrimidine Derivatives

Substituent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (CN stretch, cm⁻¹)
4-Amino-2-methoxy3.08 (s, N(CH₃)₂)116.73 (CN)2212
4-Oxo-7,8-dihydro7.53–8.40 (m, Ar)164.46 (C=O)1640

Q. Table 2: Reaction Yield Optimization

StepConventional YieldOptimized YieldMethod
Cyclocondensation65%85%Microwave, 150°C, 30 min
Nitrile introduction55%75%Pd/C catalysis, DMF, 80°C

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